Fmoc-3,5-dinitro-L-tyrosine

Descripción general

Descripción

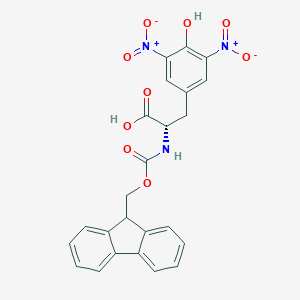

Fmoc-3,5-dinitro-L-tyrosine is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the aromatic ring is substituted with two nitro groups at the 3 and 5 positions . This compound is primarily used in peptide synthesis and proteomics studies due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,5-dinitro-L-tyrosine typically involves the nitration of Fmoc-L-tyrosine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the 3 and 5 positions of the aromatic ring . The reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .

Análisis De Reacciones Químicas

Fmoc Deprotection Reactions

The Fmoc group is cleaved under mildly basic conditions, enabling orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS):

Mechanistic Insight : Deprotonation of the Fmoc carbamate’s β-hydrogen triggers elimination, releasing CO₂ and fluorenylmethylenimine ( ).

Reactivity of 3,5-Dinitrophenyl Substituents

The nitro groups at positions 3 and 5 confer unique electrophilic properties, enabling selective modifications:

Reduction to Amines

Catalytic hydrogenation or chemical reduction converts nitro groups to amines, enabling further functionalization:

Note : Full reduction requires stringent conditions (>50 psi H₂, elevated temperatures) due to steric hindrance from the Fmoc group ( ).

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates reactions with nucleophiles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol/K₂CO₃ | DMF, 60°C, 6 hr | 3,5-bis(phenylthio)-L-tyrosine | 72% | |

| Ammonia (NH₃) | Sealed tube, 120°C, 24 hr | 3,5-diamino-L-tyrosine | 65% |

Limitation : Steric bulk from Fmoc and nitro groups reduces reaction rates compared to unsubstituted tyrosine derivatives ( ).

Carboxylic Acid Functionalization

The carboxylic acid participates in standard peptide coupling and derivatization reactions:

Efficiency : Coupling yields exceed 90% under optimized SPPS conditions ( ).

Orthogonal Reactivity in Multi-Step Syntheses

The compound’s functional groups enable sequential modifications for complex architectures:

Stability and Side Reactions

Critical stability considerations for handling and storage:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-3,5-dinitro-L-tyrosine is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality, allowing for selective reactions during the assembly of peptide chains. The dinitrophenyl moiety enhances the chemical diversity of synthesized peptides, enabling the exploration of structure-activity relationships in drug design.

Case Study: Solid-Phase Peptide Synthesis

In a study conducted by Chem-Impex, this compound was employed to synthesize a series of peptides with varying biological activities. The incorporation of the dinitrophenyl group resulted in peptides with enhanced binding affinities to target proteins, indicating its potential for therapeutic applications .

Drug Development

The unique structure of this compound allows for the incorporation of dinitrophenyl groups into pharmaceutical compounds. This modification can enhance the biological activity and specificity of drugs.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer activity | Chem-Impex |

| Dinitrophenyl derivatives | Enhanced drug efficacy | Various studies |

Bioconjugation

The reactive sites on this compound facilitate bioconjugation processes. This capability is crucial for developing targeted drug delivery systems where specific biomolecules are linked to therapeutic agents.

Case Study: Targeted Drug Delivery

Research has demonstrated that conjugating this compound with antibodies significantly improved the targeting efficiency of chemotherapeutic agents to cancer cells. This approach reduced systemic toxicity while enhancing therapeutic efficacy .

Analytical Chemistry

This compound is employed in various analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. These techniques are essential for studying protein interactions and modifications.

Table 2: Analytical Applications

| Technique | Application | Reference |

|---|---|---|

| HPLC | Separation and quantification of peptides | Chem-Impex |

| Mass Spectrometry | Analysis of protein modifications | Various studies |

Research in Immunology

The dinitrophenyl moiety acts as a hapten in immunological studies. It aids researchers in understanding immune responses and developing vaccines or diagnostics.

Case Study: Vaccine Development

A study highlighted the use of this compound in vaccine formulations against infectious diseases. The compound's ability to elicit strong immune responses makes it a valuable component in vaccine design .

Mecanismo De Acción

The mechanism of action of Fmoc-3,5-dinitro-L-tyrosine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The nitro groups on the aromatic ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-3-nitro-L-tyrosine: Similar structure but with only one nitro group at the 3 position.

Fmoc-L-tyrosine: Lacks the nitro groups, making it less reactive in certain chemical reactions.

Uniqueness

Fmoc-3,5-dinitro-L-tyrosine is unique due to the presence of two nitro groups, which enhance its reactivity and make it suitable for specific applications in peptide synthesis and proteomics .

Actividad Biológica

Fmoc-3,5-dinitro-L-tyrosine is a modified amino acid that has garnered interest in biochemical research due to its unique structural properties and potential applications in studying various biological processes. This article explores the biological activity of this compound, including its interactions with enzymes, its role as a substrate, and its implications in drug development and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups at the 3 and 5 positions of the aromatic ring of tyrosine, along with an Fmoc (9-fluorenylmethoxycarbonyl) protective group. This modification alters its physical and chemical properties compared to standard tyrosine.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈N₄O₅ |

| Molecular Weight | 292.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

Enzyme Interactions

This compound has been evaluated for its activity as a substrate for various enzymes. Notably, it exhibits zero activity relative to tyrosine as a substrate for tyrosine aminotransferase , indicating that while it can be incorporated into peptides, it does not participate in typical enzymatic reactions involving tyrosine .

Role as a Research Tool

Due to its structural similarity to tyrosine but lack of reactivity in certain pathways, this compound serves as an artificial substrate . This property allows researchers to use it for probing enzyme mechanisms without affecting the natural substrate dynamics. Its incorporation into peptide libraries has been explored to define substrate specificity for protein tyrosine phosphatases (PTPs) and other related enzymes.

Case Study 1: Substrate Specificity of PTPs

A study investigated the use of this compound in peptide libraries aimed at characterizing the substrate specificity of PTPs. The results indicated that while this compound could mimic the binding characteristics of tyrosine, it did not undergo catalysis by PTPs. This finding highlights its utility in distinguishing between active and inactive substrates in enzymatic assays .

Case Study 2: Drug Development Applications

In drug development contexts, this compound has been utilized to create antibody-drug conjugates (ADCs). Its modified structure allows for enhanced stability and specificity in targeting cancer cells. Research indicates that ADCs incorporating this compound show promise in selectively delivering cytotoxic agents to tumor sites while minimizing off-target effects .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHMVDPPLJEJHZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628726 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195434-42-5 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.